
4-(2-Piperidinoethyl)-1-bromobenzene
Overview
Description
4-(2-Piperidinoethyl)-1-bromobenzene, or 4-PEB, is a synthetic molecule that is used in a variety of scientific research applications. It is an organic compound that belongs to the class of heterocyclic compounds, and it has been studied extensively due to its wide range of applications. 4-PEB is a versatile molecule that has been used in a variety of research fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis Methods and Isotopomers : A study by Proszenyák et al. (2005) detailed the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, a compound structurally similar to 4-(2-Piperidinoethyl)-1-bromobenzene. This involved the Grignard reaction and subsequent steps using a palladium on carbon catalyst, highlighting methods for preparing isotopically labeled compounds (Proszenyák et al., 2005).
Phosphazenes with Biological Activity : Kuzey et al. (2020) synthesized mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. This research, involving a compound similar to this compound, demonstrated antimicrobial activities against various bacteria and fungi, indicating potential applications in medicinal chemistry (Kuzey et al., 2020).
Aza-C-disaccharides Synthesis : Johns et al. (1997) described the synthesis of aza-C-disaccharides, a class of glycomimetic compounds, using a process that involved a compound structurally related to this compound. This research highlights the utility of such compounds in synthesizing complex molecules with potential biological applications (Johns et al., 1997).
Arylation of Aminopiperidines : Jean et al. (2004) explored the palladium-catalyzed arylation of 3-aminopiperidines, a process relevant to the modification of compounds like this compound. This study emphasizes the chemical versatility of piperidine derivatives in organic synthesis (Jean et al., 2004).
Sulfonyl Hydrazones Synthesis : Karaman et al. (2016) reported on the microwave-assisted synthesis of sulfonyl hydrazones, featuring piperidine derivatives. This study underscores the role of piperidine structures in medicinal chemistry, particularly in the context of antioxidant and anticholinesterase activities (Karaman et al., 2016).
properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXYBJOTCBAJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

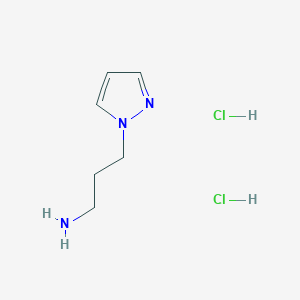
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B3157369.png)
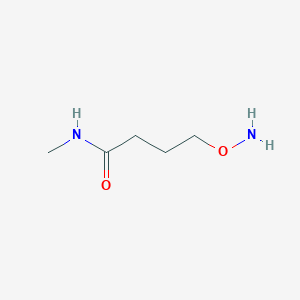



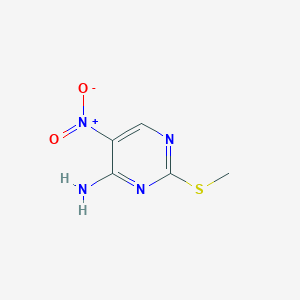
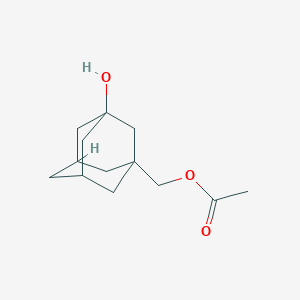



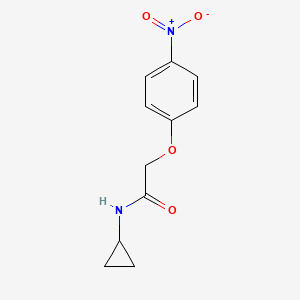
![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)
